molecular formula C16H16O3 B12577990 4-Ethylbenzoic acid, 4-methoxyphenyl ester CAS No. 192131-34-3

4-Ethylbenzoic acid, 4-methoxyphenyl ester

Cat. No.: B12577990
CAS No.: 192131-34-3
M. Wt: 256.30 g/mol
InChI Key: DDXFSUBRHKHUCB-UHFFFAOYSA-N
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Description

4-Ethylbenzoic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.2964 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl group at the 4-position of the benzoic acid moiety and a methoxyphenyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylbenzoic acid, 4-methoxyphenyl ester typically involves the esterification of 4-ethylbenzoic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethylbenzoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: this compound can be converted to 4-carboxybenzoic acid, 4-methoxyphenyl ester.

    Reduction: The ester can be reduced to 4-ethylbenzyl alcohol, 4-methoxyphenyl ester.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

4-Ethylbenzoic acid, 4-methoxyphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylbenzoic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-ethylbenzoic acid and 4-methoxyphenol, which can then participate in various biochemical pathways. The ethyl group may also influence the compound’s binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylbenzoic acid, 4-methoxyphenyl ester is unique due to the presence of both an ethyl group and a methoxyphenyl ester group. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

CAS No.

192131-34-3

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(4-methoxyphenyl) 4-ethylbenzoate

InChI

InChI=1S/C16H16O3/c1-3-12-4-6-13(7-5-12)16(17)19-15-10-8-14(18-2)9-11-15/h4-11H,3H2,1-2H3

InChI Key

DDXFSUBRHKHUCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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